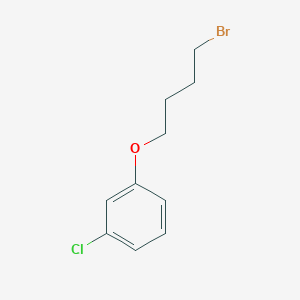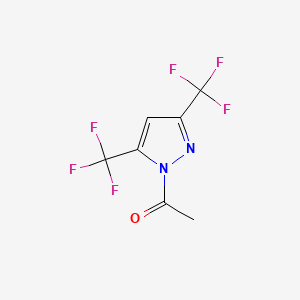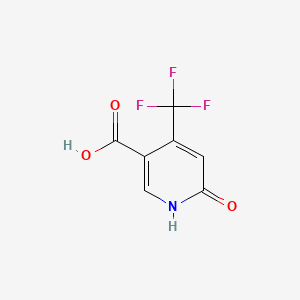
6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸
説明
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol . The IUPAC name for this compound is 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%)), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid can be represented by the InChI string: InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H, (H,11,12) (H,13,14) . The Canonical SMILES representation is: C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.11 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The XLogP3-AA value is -0.1 .科学的研究の応用
ここでは、6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸の科学研究における用途について、特にユニークな用途に焦点を当てて、包括的な分析を行います。
HCV NS5B ポリメラーゼ阻害剤
この化合物は、ピリジンカルボキサミドを調製するために使用され、これはHCV NS5B ポリメラーゼのパーム部位阻害剤として作用します。 この用途は、NS5B ポリメラーゼがウイルス複製に不可欠であるため、C 型肝炎ウイルス (HCV) に対する治療法の研究において重要です .
CRAC チャネル阻害剤
別の用途では、6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸からピラゾリルカルボキサニリドを合成し、Ca2+ 放出活性化 Ca2+ (CRAC) チャネルの阻害剤として機能させます。 これらのチャネルは、免疫応答を含むさまざまな細胞機能において重要です .
WDR5 タンパク質-タンパク質結合阻害剤
この化合物は、N-アリールヘテロアリールカルボキサミドおよびアリールカルボキサミドを調製するためにも使用され、これは WDR5 タンパク質-タンパク質結合を阻害する阻害剤として機能します。 これは、WDR5 が遺伝子調節に関与し、がん治療の潜在的な標的であるため、がん研究において意味を持ちます .
殺虫剤の合成
研究によると、6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸などのニコチノイル部分の4位にあるトリフルオロメチル基は、殺虫効果に不可欠です。 この構造から誘導された N-アルキルアミド化合物は、特にアブラムシに対して強力な殺虫効果を示しました .
材料科学における用途
検索結果には明示的に記載されていませんが、6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸などの化合物は、特定の特性を持つ新しいポリマーやコーティングの開発など、材料科学研究で頻繁に使用されます。
各用途の詳細については、提供されているソースを参照してください。
ChemicalBook - 4-(トリフルオロメチル)ニコチン酸 ChemicalBook - 6-ヒドロキシ-4-(トリフルオロメチル)ニコチン酸 J-STAGE - 新規殺虫剤、フルニカミドの研究開発
作用機序
Target of Action
Similar compounds like 4-(trifluoromethyl)nicotinic acid have been used in the synthesis of inhibitors for hcv ns5b polymerase and Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets to inhibit their activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of inhibitors for hcv ns5b polymerase and crac channel, suggesting that it might affect the pathways related to these targets .
Result of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the activity of its targets, leading to changes at the molecular and cellular levels .
生化学分析
Biochemical Properties
6-Hydroxy-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with WDR5 protein-protein binding inhibitors . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This interaction can significantly influence the biochemical pathways in which these enzymes or proteins are involved.
Cellular Effects
The effects of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and, consequently, the biochemical pathways in which it is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, which can alter its effectiveness and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of key metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and impact on cellular processes.
Subcellular Localization
The subcellular localization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is crucial for the compound’s role in various biochemical pathways and cellular processes.
特性
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUKVMMGYGOCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382358 | |
| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849020-87-7 | |
| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-4-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



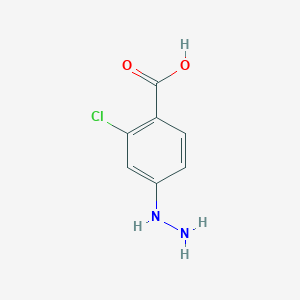
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)






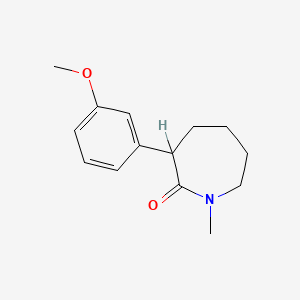

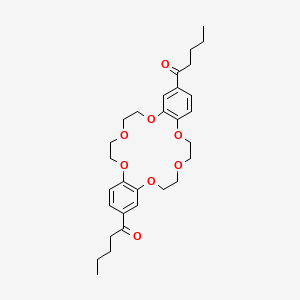
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)
